molecular formula C20H19ClN6 B2780845 3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-24-8

3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2780845
CAS RN: 129177-24-8
M. Wt: 378.86
InChI Key: SAOXTKRRUWLCQU-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” is a compound that can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation . It is a part of the [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of such compounds generally involves aromatic nucleophilic substitution . The specific procedure for the synthesis of the target compounds like “3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” and similar compounds has been studied using techniques like X-ray crystallography . These studies help confirm the chemical identity of the compounds.

Scientific Research Applications

Future Directions

The future directions for research on “3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” could involve further exploration of its potential as an antiviral and antimicrobial agent . Additionally, its potential as a CDK2 inhibitor could be explored for cancer treatment .

Mechanism of Action

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOXTKRRUWLCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

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